molecular formula C9H8N2O5 B13718440 6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13718440
M. Wt: 224.17 g/mol
InChI Key: FEJNDILQWPDAOC-UHFFFAOYSA-N
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Description

6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is a benzooxazinone derivative characterized by a methoxy group at position 6 and a nitro group at position 7 on the aromatic ring. These analogs exhibit diverse physicochemical properties and biological activities, influenced by their substituent patterns.

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

6-methoxy-7-nitro-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C9H8N2O5/c1-15-8-2-5-4-16-9(12)10-6(5)3-7(8)11(13)14/h2-3H,4H2,1H3,(H,10,12)

InChI Key

FEJNDILQWPDAOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)COC(=O)N2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Carbonylation–Cyclization from ortho-Halophenols

A prominent method involves a palladium-catalyzed carbonylation–cyclization sequence starting from ortho-halophenols and cyanamide under mild conditions. This approach was developed to synthesize 4H-benzo[e]oxazin-4-ones, which are structurally related to the target compound.

  • Procedure: Ortho-iodophenols or ortho-bromophenols are reacted with cyanamide in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with DPEphos ligand), a base (triethylamine and DBU), and a carbon monoxide source generated ex situ from Mo(CO)6 or other CO-releasing reagents.
  • Reaction conditions: Typically performed in 1,4-dioxane solvent at 65 °C for 20 hours in a two-chamber system where CO is generated in one chamber and diffuses into the reaction chamber.
  • Outcome: This method affords 2-amino-4H-benzo[e]oxazin-4-ones in moderate to excellent yields (20–94%), with products isolated by precipitation and filtration.

Key advantages:

  • Use of readily available starting materials.
  • Low-pressure, gas-free carbonylation avoiding direct CO gas handling.
  • Compatibility with electron-rich and electron-deficient substrates.
  • Versatility to replace Mo(CO)6 with other CO surrogates such as oxalyl chloride or phenyl formate.

Limitations:

  • Electron-donating substituents like methoxy groups on the halophenol can reduce oxidative addition efficiency, leading to complex mixtures and lower yields.

Example from research: Attempts to prepare methoxy-substituted derivatives (such as 2-iodo-5-methoxyphenol) resulted in complex mixtures, indicating challenges in direct application to methoxy-nitro substituted substrates.

One-Pot Condensation of Substituted Anthranilic Acids with Orthoesters

Another synthetic route involves the acid-catalyzed condensation of substituted anthranilic acids with orthoesters in ethanol, producing 2-alkyl or 2-aryl-4H-benzo[d]oxazin-4-ones.

  • Procedure: The anthranilic acid derivative is refluxed with an orthoester in the presence of acetic acid as a catalyst.
  • Reaction time: Varies from under an hour to up to 48 hours depending on substrate and conditions.
  • Yields: Generally good to excellent (up to 85%).
  • Microwave-assisted variants have been explored to reduce reaction times and improve yields.

This method is well-suited for preparing 4H-benzo[d]oxazin-4-ones with various substituents but is less commonly applied to nitro and methoxy substitutions simultaneously due to potential side reactions and elimination difficulties.

Detailed Preparation Method for 6-Methoxy-7-nitro-1H-benzo[d]oxazin-2(4H)-one

Starting Materials and Key Intermediates

Stepwise Procedure (Adapted from Palladium-Catalyzed Carbonylation Method)

Step Reagents and Conditions Notes
1 Combine 1 mmol of 2-iodo-5-methoxy-6-nitrophenol, 1.2 mmol cyanamide, 5 mol% Pd(PPh3)4, 2 mmol triethylamine in 3 mL 1,4-dioxane (reaction chamber). Use a two-chamber system for CO generation.
2 In CO-generation chamber, add 0.8 mmol Mo(CO)6 and 2.4 mmol DBU in 3 mL 1,4-dioxane. CO is generated ex situ at 65 °C.
3 Seal chambers under nitrogen atmosphere, heat at 65 °C for 20 hours with stirring. Reaction proceeds via carbonylation and cyclization.
4 After completion, pour reaction mixture into iso-hexane to precipitate product. Filter and wash with water and ethyl acetate. Isolate pure 6-methoxy-7-nitro-1H-benzo[d]oxazin-2(4H)-one.

Observations and Challenges

  • Electron-donating methoxy groups can hinder oxidative addition of the aryl halide, leading to lower yields or complex mixtures.
  • Nitro substituents are electron-withdrawing and generally compatible with the reaction conditions.
  • Optimization of catalyst loading, reaction time, and CO source may be necessary to improve yield and purity.

Analytical Data and Characterization

Parameter Typical Data for Related 4H-benzo[d]oxazin-4-ones
Melting Point 250–260 °C (varies with substitution)
1H NMR (400 MHz, DMSO-d6) Aromatic protons: δ 7.0–8.5 ppm; methoxy singlet: δ ~3.7 ppm; NH proton: δ 10–11 ppm
13C NMR Carbonyl carbon: δ ~160–165 ppm; aromatic carbons: δ 110–140 ppm; methoxy carbon: δ ~55–60 ppm
HRMS (ESI-TOF) Molecular ion peak consistent with C9H6N2O5 (for methoxy-nitro derivative)
Purity (HPLC) >95% typical after purification

These data confirm the formation and purity of the target compound and related analogs.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/System CO Source Conditions Yield Range Notes
Pd-Catalyzed Carbonylation–Cyclization ortho-halophenols + cyanamide Pd(PPh3)4 or Pd(OAc)2 + DPEphos Mo(CO)6 or alternatives 65 °C, 20 h, 1,4-dioxane 20–94% Mild, gas-free, versatile, sensitive to methoxy substituents
Acid-Catalyzed Condensation substituted anthranilic acids + orthoesters Acetic acid catalyst N/A Reflux in EtOH, 0.75–48 h 66–85% One-pot, microwave-assisted possible, less common for nitro/methoxy

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced oxazines, and substituted oxazines, which can be further utilized in various applications .

Scientific Research Applications

6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Structural Comparison

The benzooxazinone core (1H-benzo[d][1,3]oxazin-2(4H)-one) serves as a scaffold for numerous derivatives. Key structural variations include:

Compound Name/Identifier Substituents (Position) Key Structural Features Reference
Target Compound 6-OCH₃, 7-NO₂ Electron-donating (OCH₃) and -withdrawing (NO₂) groups
6-(3-Butyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)-4-methyl-4-pentyl-benzooxazinone (10c) 6-position: Chromenone substituent Bulky lipophilic substituents enhance molecular interactions
Efavirenz (CAS 154598-52-4) 6-Cl, 4-(cyclopropylethynyl), 4-CF₃ Halogen and trifluoromethyl groups improve metabolic stability
8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one 8-CH₃ Methyl group introduces steric hindrance
6-Chloro-1-(piperidin-4-yl)-benzooxazinone hydrochloride 6-Cl, 1-piperidinyl Charged piperidinyl group enhances solubility

Key Observations :

  • The methoxy and nitro groups in the target compound create a unique electronic profile, combining electron-donating (OCH₃) and -withdrawing (NO₂) effects, which may influence reactivity and binding affinity compared to halogenated analogs like Efavirenz .
  • Bulky substituents (e.g., chromenone in 10c ) or charged groups (e.g., piperidinyl in ) alter solubility and bioavailability.

Physicochemical Properties

Data from analogs highlight trends in melting points, solubility, and spectral characteristics:

Compound Melting Point (°C) Solubility FTIR Peaks (cm⁻¹) HRMS (m/z) Reference
Target Compound Expected: ~1350 (NO₂ asym), ~1520 (NO₂ sym) Theoretical: ~280
9i () 193–196 DMSO (assumed) 1705 (C=O), 1633 (C=N) 517.2095
8-Methyl-benzooxazinone N/A Low (Density 0.97 g/cm³) 1715 (C=O)
Efavirenz <5.08 mg/mL (DMSO) 315.67 (MW)

Key Observations :

  • Nitro groups typically lower melting points compared to halogenated analogs due to reduced crystallinity.
  • The target compound’s predicted FTIR peaks for NO₂ (1350–1520 cm⁻¹) would distinguish it from methoxy (1250–1170 cm⁻¹) or chloro (600–800 cm⁻¹) substituents .

Key Observations :

  • Methoxy groups (as in 9k ) are generally easier to introduce via alkylation or nucleophilic substitution.

Biological Activity

6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one is a compound belonging to the oxazine family, characterized by its methoxy and nitro substituents. Its structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

The chemical formula of this compound is C9H8N2O4. The presence of a methoxy group at the 6-position and a nitro group at the 7-position enhances its reactivity and biological potential. These functional groups can participate in various chemical reactions, influencing the compound's pharmacological properties.

Anticancer Potential

Recent studies have highlighted the anticancer activity of compounds related to this compound. For instance, derivatives with similar structural features have been evaluated for their cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineInhibition Rate (%)Reference
6-Methoxy-7-nitroHeLa28.54 - 44.67
7-Nitro-2-arylMDA-MB-231>40
BenzoxazinonesA549Comparable to Doxorubicin

The anticancer activity was assessed using MTT assays and Hoechst staining, which indicated significant cytotoxic effects and pro-apoptotic potential in tested cell lines . The most active compounds showed inhibition rates comparable to established chemotherapeutics like doxorubicin.

The mechanism underlying the anticancer effects of this compound may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that these compounds can interact with cellular pathways that regulate apoptosis, potentially through caspase activation .

Table 2: Mechanistic Insights

MechanismDescription
Apoptosis InductionIncreased apoptotic index in treated cells
Proliferation InhibitionSignificant reduction in cell viability
Target InteractionBinding to caspase proteases

Structure-Activity Relationships (SAR)

The structural modifications on the oxazine ring significantly influence the biological activity of these compounds. For example, variations in substituents at different positions can lead to enhanced or diminished anticancer properties. The introduction of electron-donating or withdrawing groups can alter the electronic characteristics of the molecule, affecting its interaction with biological targets .

Table 3: Structure-Activity Relationship Analysis

Substituent PositionTypeEffect on Activity
6MethoxyEnhanced lipophilicity
7NitroIncreased cytotoxicity

Case Studies

Several case studies have demonstrated the efficacy of compounds related to this compound in preclinical settings:

  • HeLa Cell Study : A series of synthesized benzoxazinones exhibited significant cytotoxicity against HeLa cells, with inhibition rates reaching up to 44.67% .
  • MDA-MB-231 Evaluation : Compounds were tested against breast cancer cell lines, showing promising results with inhibition rates exceeding 40%, indicating potential for further development as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one, and how do reaction conditions influence yield?

Answer: The synthesis of benzo[d][1,3]oxazin-2(4H)-one derivatives typically involves cyclization of substituted anthranilic acid derivatives. For example, fluorinated analogs are synthesized via reactions of substituted phenols with benzoyl chloride in pyridine, followed by NaHCO₃ quenching . Adapting this to 6-methoxy-7-nitro substitution:

Start with 3-methoxy-4-nitrophenol as the precursor.

React with benzoyl chloride (or nitro-specific acylating agents) under controlled temperatures (0–25°C) to avoid premature decomposition of the nitro group.

Optimize solvent choice (e.g., pyridine for basicity or DMF for polar aprotic conditions) to stabilize intermediates.

Monitor reaction progress via TLC (hexane:ethyl acetate 2:1) .
Key Considerations:

  • Nitro groups are electron-withdrawing; adjust reaction time to account for reduced nucleophilicity.
  • Methoxy groups may require protection/deprotection strategies to prevent demethylation during acidic/basic steps .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a multi-technique approach:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm; nitro group deshields adjacent protons) .
  • FTIR : Look for C=O stretch (~1700 cm⁻¹), NO₂ asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹) .
  • HRMS : Validate molecular formula (e.g., C₁₀H₈N₂O₅; expected [M+H]+ = 237.0514). Discrepancies >5 ppm suggest impurities .
  • Melting Point : Compare with analogs (e.g., 6-fluoro derivatives melt at 197–202°C; nitro analogs may have higher m.p. due to polarity) .

Q. What are the key reactivity trends of nitro- and methoxy-substituted benzooxazinones in electrophilic substitution or reduction reactions?

Answer:

  • Nitro Group :
    • Reduces to NH₂ under H₂/Pd-C (ethanol, 25°C), enabling further functionalization (e.g., amidation) .
    • Deactivates the ring toward electrophilic substitution but directs incoming groups to meta positions .
  • Methoxy Group :
    • Activates the ring via electron donation, favoring nitration or halogenation at para positions.
    • Susceptible to demethylation under strong acids (HBr/AcOH) to form phenolic intermediates .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the biological targets of 6-Methoxy-7-nitro-benzooxazinone derivatives?

Answer:

Target Selection : Prioritize enzymes with nitro-aromatic binding pockets (e.g., nitroreductases, cytochrome P450) .

Docking Workflow :

  • Optimize geometry using DFT (B3LYP/6-31G*) .
  • Dock into protein active sites (e.g., tubulin for anticancer activity) with AutoDock Vina, scoring binding affinities (<−7 kcal/mol suggests strong interaction) .

Validation : Compare with in vitro assays (e.g., IC₅₀ against cancer cell lines like MCF-7) .
Example: Fluorinated analogs show IC₅₀ = 5.6 µM against ovarian carcinoma via tubulin inhibition; nitro derivatives may exhibit similar mechanisms .

Q. What strategies resolve contradictory data in SAR studies of substituted benzooxazinones?

Answer: Contradictions often arise from substituent electronic effects vs. steric hindrance. For example:

  • Antimicrobial Activity :
    • Nitro groups enhance activity against Gram-negative bacteria (e.g., E. coli) but reduce solubility, complicating dose-response curves .
    • Methoxy groups improve bioavailability but may mask nitro-mediated reactivity .
      Resolution Tactics:
  • Use isosteric replacements (e.g., CF₃ for NO₂) to decouple electronic/steric effects.
  • Conduct stability studies (HPLC-MS) to rule out decomposition during assays .

Q. How do solvent polarity and temperature affect the stability of 6-Methoxy-7-nitro-benzooxazinone in long-term storage?

Answer:

  • Polar Solvents (DMSO, DMF) : Promote nitro group reduction over time; store at −20°C in inert atmospheres .
  • Nonpolar Solvents (Hexane) : Minimize degradation but risk precipitation.
  • Accelerated Stability Testing :
    • Heat at 40°C for 48 hrs; monitor via HPLC for degradation products (e.g., nitro → amine conversion) .

Methodological Notes

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for nitro-containing intermediates .
  • Biological Assays : Include nitroreductase-deficient bacterial strains to confirm nitro-specific activity .
  • Computational Tools : MD simulations (AMBER) can model nitro group dynamics in enzyme binding pockets .

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